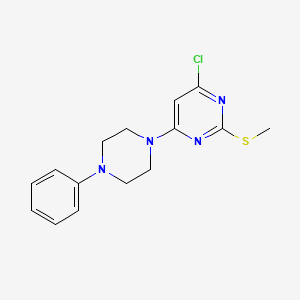

4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

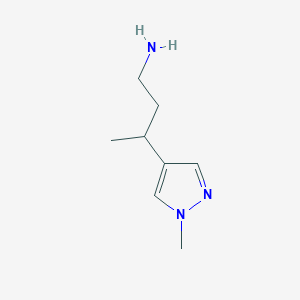

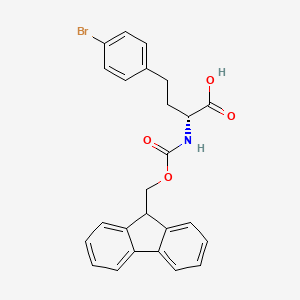

4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine, also known as CMPP, is a novel pyrimidine derivative that has been studied for its potential pharmaceutical applications. It is a member of the pyrimidine family, which is a type of heterocyclic aromatic compound. CMPP has been found to possess a number of interesting properties, including antioxidant, anti-inflammatory, and anti-tumor activities. In addition, it has been explored for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, and diabetes.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Biological Activities

Pyrimidine derivatives are recognized for their diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of several key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. A large number of pyrimidines exhibit potent anti-inflammatory effects, and detailed structure–activity relationships (SARs) of numerous pyrimidines have been discussed, providing insights for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (H. Rashid et al., 2021).

Optoelectronic and Sensing Applications

Pyrimidine derivatives have been employed as recognition units for the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. Recent literature from 2005 to 2020 highlights the use of various pyrimidine-based optical sensors, emphasizing their significant role in both sensing applications and their biological and medicinal relevance (Gitanjali Jindal & N. Kaur, 2021).

Anticancer Potential

Pyrimidine scaffolds have demonstrated anticancer potential across various studies, exerting their cell-killing effects through different mechanisms. This indicates their capacity to interact with diverse enzymes, targets, or receptors. The structural diversity and biological efficacy of pyrimidine-based compounds position them as promising candidates for anticancer drug development, as evidenced by numerous patents and research articles focusing on their anticancer activities (R. Kaur et al., 2014).

Synthesis and Chemical Properties

Pyrimidine derivatives, including 4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine, are subject to extensive research for their synthesis and chemical properties. The exploration of their synthetic pathways, reactivity, and functionalization options underlines the versatility of pyrimidine as a scaffold in medicinal chemistry. The development of novel synthetic methods and the investigation of their chemical behavior contribute significantly to the expansion of pyrimidine-based pharmaceuticals and materials (Mehul P. Parmar et al., 2023).

Propiedades

IUPAC Name |

4-chloro-2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4S/c1-21-15-17-13(16)11-14(18-15)20-9-7-19(8-10-20)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARBVAPXJFLUHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(methylsulfanyl)-6-(4-phenylpiperazin-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)

![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)